2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Overview
Description
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Scientific Research Applications
Anti-Inflammatory Activity
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone and its derivatives have been explored for potential anti-inflammatory properties. A study found that certain derivatives exhibited remarkable anti-inflammatory activity, comparable to indomethacin, a standard anti-inflammatory drug. This suggests its potential use in developing new anti-inflammatory agents with reduced gastric irritation risks (Karande & Rathi, 2017).
Molecular Structure Analysis
Extensive analysis of the molecular structure, vibrational spectra, and electronic properties of this compound derivatives has been conducted. Such studies aid in understanding the electronic transitions within the molecule, crucial for developing materials with specific optical and electronic properties (Najiya et al., 2014).
Synthesis and Reactivity
Research on the synthesis and reactivity of various derivatives of this compound has been conducted to explore their potential applications in organic synthesis and medicinal chemistry. Studies demonstrate diverse reactions leading to the formation of heterocycles and other complex molecules (Moskvina et al., 2015).
Photochemistry
The photochemistry of this compound derivatives has also been investigated. Understanding the photochemical behavior of these compounds is crucial for their potential application in the development of photo-responsive materials (Fu et al., 1998).
Electrophilic Bromination
Studies on the selective α-monobromination of alkylaryl ketones, including this compound, have been performed. This research is significant for the development of regioselective bromination methods in synthetic chemistry (Ying, 2011).
X-ray Crystallography
Crystal structure determination through X-ray crystallography of this compound derivatives has been carried out. These studies provide valuable insights into the structural properties of these compounds, which is essential for understanding their reactivity and potential applications (Loh et al., 2013).
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVQOVGOFBRALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565172 | |
Record name | 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126866-16-8 | |
Record name | 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126866-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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